2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine
Overview
Description
2-Amino-3-benzyl-5-(5-methylfuryl)-pyrazine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential : Compounds like 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines have been synthesized and are considered promising for future pharmacological investigations (El‐Dean et al., 2018).
Anticonvulsant Activity : Derivatives like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines exhibit potent anticonvulsant activity, showing efficacy against seizures in rats (Kelley et al., 1995).
Anticancer Agents : Isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate demonstrate significant differences in antitumor activity, suggesting their potential as new anticancer agents (Temple & Rener, 1989).
Antioxidative Properties : N-alkylation of aminopyrazines with linear alkyl side-chains enhances their antioxidative properties and lipophilicity, benefiting medicinal chemistry (Jeanjot et al., 2003).
Antibacterial and Antifungal Activity : Compounds like 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones show promising antibacterial and antifungal properties (Elgemeie et al., 2017).
Antimycobacterial and Herbicidal Activity : N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles, synthesized via microwave-assisted methods, exhibit good antimycobacterial activity and potential herbicidal activity (Janďourek et al., 2014).
Photosynthesis-Inhibiting Compounds : Substituted N-Benzylpyrazine-2-carboxamides show potential as antimycobacterial, antifungal, and photosynthesis-inhibiting agents (Servusová et al., 2012).
Corrosion Inhibition : Pyrazine derivatives, such as ABP and AP, demonstrate high corrosion inhibition performance on steel (Obot & Gasem, 2014).
Optoelectronic Applications : Dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, synthesized via metal-free and metal-catalyzed amination, show potential for organic optoelectronic applications (Meti et al., 2017).
Properties
IUPAC Name |
3-benzyl-5-(5-methylfuran-2-yl)pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-15(20-11)14-10-18-16(17)13(19-14)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDLKBYFOFRCMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=C(C(=N2)CC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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